REACTION_CXSMILES
|
[PH2:1]([OH:3])=[O:2].[C:4]1([CH2:10][CH2:11][CH:12]=[CH2:13])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.S(OOS([O-])(=O)=O)([O-])(=O)=O.[Na+].[Na+].C(N(CC)CC)C>C(#N)C>[C:4]1([CH2:10][CH2:11][CH2:12][CH2:13][P:1]([OH:3])[OH:2])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
41.8 mL
|
Type
|
reactant
|
Smiles
|
[PH2](=O)O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CCC=C
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
77 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
Acetonitrile was distilled off at 40° C. under vacuum
|
Type
|
ADDITION
|
Details
|
the reaction mixture was diluted with water (20 ml)
|
Type
|
EXTRACTION
|
Details
|
The aqueous medium was extracted with dichloromethane (20 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent distilled off
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CCCCP(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.6 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 87.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |